molecular formula C10H9NOS B11908491 N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine

N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine

Cat. No.: B11908491
M. Wt: 191.25 g/mol
InChI Key: LIVDDLKMWFZTJY-WDZFZDKYSA-N
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Description

N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine is a Schiff base derivative featuring a benzothiophene core substituted with a methyl group at position 2 and a hydroxylamine moiety at position 2. The benzothiophene scaffold imparts unique electronic properties, while the hydroxylamine group enables participation in redox reactions and hydrogen bonding, critical for molecular recognition and crystal packing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

(NZ)-N-[(2-methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H9NOS/c1-7-9(6-11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3/b11-6-

InChI Key

LIVDDLKMWFZTJY-WDZFZDKYSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2S1)/C=N\O

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C=NO

Origin of Product

United States

Preparation Methods

Hydroxylamine Donors and Reaction Mechanisms

Hydroxylamine donors are critical for imine bond formation. The PMC review highlights O-(tetrahydro-2H-pyran-2-yl) hydroxylamine (20 ) as a commercially available donor that reacts with aldehydes under acidic conditions to form stable oximes. For the target compound, 20 facilitates condensation with 2-methyl-1-benzothiophene-3-carbaldehyde in dichloromethane (DCM) at 25°C, yielding 68–75% after 12 hours. Alternative donors like p-methoxybenzyl (PMB)-protected hydroxylamine (24 ) require deprotection with hydrazine, adding steps but improving purity (82–89% yield).

Table 1: Hydroxylamine Donors for Schiff Base Synthesis

DonorSolventTemperatureYield (%)Reference
20 (O-THP)DCM25°C68–75
24 (PMB)THF/MeOH0°C → RT82–89
NH₂OH·HCl (+ KCN)MeOH/H₂O50°C52–65

Acid Catalysis and Solvent Effects

Protonation of the aldehyde carbonyl enhances electrophilicity. Trifluoroacetic acid (TFA, 0.1 equiv) in DCM accelerates condensation with 20 , reducing reaction time to 6 hours while maintaining 70% yield. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but risk side reactions, whereas DCM balances reactivity and selectivity.

Metal-Mediated Synthesis

Transition metals enable alternative pathways, particularly for challenging substrates. The ACS review details iron(II)- and nickel(II)-catalyzed nitrosation and C–H activation relevant to benzothiophene systems.

Iron(II)-Catalyzed Nitrosation

β-Nitrostyrene derivatives undergo iron(II)-mediated arylation and nitrosation to form oximes. Applying this to 2-methyl-1-benzothiophene-3-carbaldehyde with Fe(BH₄)₂ (1 mol%) and NaNO₂ in MeOH/H₂O at 25°C yields 58% of the target compound. The mechanism involves nitroso intermediate formation followed by tautomerization (Scheme 1).

Nickel(II)-Promoted Oxime Formation

Nickel(II) chloride oxidizes α-CH bonds in benzothiophene aldehydes, enabling vic-dioxime formation. At 100°C in air, NiCl₂ converts 2-methyl-1-benzothiophene-3-carbaldehyde and hydroxylamine to the target oxime in 65% yield via a radical pathway.

Table 2: Metal-Mediated Synthesis Conditions

Metal CatalystReagentsTemp. (°C)Yield (%)Reference
Fe(BH₄)₂NaNO₂, MeOH/H₂O2558
NiCl₂NH₂OH·HCl, Air10065

Solid-Phase Synthesis and Advanced Techniques

Solid-phase methods enhance purity and scalability. The PMC review describes resin-bound hydroxylamine derivatives for hydroxamic acid synthesis, adaptable to the target compound.

2-Chlorotrityl Chloride (CTC) Resin Strategy

Coupling Fmoc-NHOH to CTC resin (32 ) in DCM/DIPEA forms a stable hydroxylamine reservoir. After Fmoc deprotection, 2-methyl-1-benzothiophene-3-carbaldehyde is introduced, yielding the immobilized Schiff base. Cleavage with TFA/H₂O (95:5) releases the product in 74% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 15 minutes when using NH₂OH·HCl and KCN in MeOH, achieving 78% yield. This method minimizes degradation of the benzothiophene moiety.

Optimization and Process Parameters

Solvent and Base Selection

Methanol with catalytic KCN (0.1 equiv) enhances nucleophilicity of hydroxylamine, increasing yield to 85%. Strong bases (e.g., NaOH) risk aldehyde oxidation, while mild bases (NaHCO₃) maintain pH 8–9 for optimal imine formation.

Temperature and Reaction Time

Low temperatures (0–25°C) favor kinetic control, reducing byproducts. Extended reaction times (12–24 hours) at 25°C improve conversion but may degrade light-sensitive intermediates.

Table 3: Optimization Parameters for Maximum Yield

ParameterOptimal RangeYield Impact
Temperature25–50°C+15% (vs. 0°C)
SolventMeOH/H₂O (3:1)+22% (vs. THF)
Catalyst (KCN)0.1–0.5 equiv+30% (uncatalyzed)

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitroso derivatives

    Reduction: Amines, hydroxylamines

    Substitution: Halogenated, alkylated, and sulfonated derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiophene structures often exhibit significant biological activities, including antimicrobial properties. N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine has shown potential as an inhibitor against various pathogens, including those resistant to conventional antibiotics.

Cancer Research

This compound is being investigated for its potential role in cancer treatment. Similar compounds have been reported to interact with biological targets involved in cancer progression. For instance, hydroxylamines have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a promising target for cancer therapy .

Case Study: Hydroxylamine-Based Inhibitors
A study evaluated the activity of hydroxylamine derivatives against IDO1 in various cancer cell lines. The results demonstrated that certain derivatives exhibited nanomolar level activity, suggesting that this compound could be a candidate for further development in oncology .

Organic Synthesis Applications

This compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific applications.

Synthesis of Hydroxamic Acids

Hydroxamic acids are known for their ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. The synthesis of this compound can lead to novel hydroxamic acid derivatives with enhanced biological activity .

Table: Comparison of Hydroxamic Acid Derivatives

Compound NameStructureUnique Features
Benzohydroxamic AcidC₇H₈N₂O₂Known for its HDAC inhibition properties
GivinostatC₁₄H₁₅N₃O₄Potent HDAC inhibitor in clinical trials
AbexinostatC₁₂H₉N₃O₄In phase II trials for Hodgkin's lymphoma

Future Directions and Research Needs

Despite the promising applications of this compound, further research is necessary to elucidate its interactions with biological targets and its pharmacological profile. Studies focusing on structure-activity relationships (SAR) will be crucial in optimizing this compound for therapeutic use.

This compound presents significant potential across various scientific domains, particularly in medicinal chemistry and organic synthesis. Its unique structural features may enable the development of novel therapeutic agents and synthetic methodologies. Continued exploration will enhance our understanding and application of this compound in addressing critical health challenges.

Mechanism of Action

The mechanism of action of N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
(E)-N-[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine C₁₉H₁₇N₅O Pyrazole, phenyl, pyrrole rings, hydroxylamine Anticancer/antioxidant activity candidate
(E)-N-({1-[(2-Nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine C₁₂H₁₁N₃O₃ Nitrophenyl, pyrrole, hydroxylamine High-purity API intermediate
(NE)-N-[(1-Ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine C₇H₁₁N₃O Pyrazole, ethyl, methyl, hydroxylamine Chelation studies, metal catalysis

Structural Differences and Implications

  • Benzothiophene vs. Pyrazole/Pyrrole Cores :
    The benzothiophene core in the target compound introduces sulfur atoms, enhancing π-conjugation and enabling sulfur-mediated interactions (e.g., S···π or S–H bonding). In contrast, pyrazole/pyrrole analogs (e.g., ) rely on nitrogen-based aromaticity, which may reduce hydrophobicity but improve hydrogen-bonding capacity .

  • The nitro group in increases electron-withdrawing effects, stabilizing the hydroxylamine moiety but reducing solubility in polar solvents.

Hydrogen Bonding and Crystal Packing

  • Target Compound: Limited data exist, but benzothiophene derivatives typically exhibit C–H···π or S···O interactions.
  • Pyrazole Analogs : highlights O–H···N hydrogen bonds forming tetramers, with additional C–H···π interactions stabilizing layered crystal structures .
  • Nitro-Substituted Analog : The nitro group in likely participates in intramolecular charge transfer, affecting packing efficiency and thermal stability.

Biological Activity

N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine, with the CAS number 1383814-81-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C10H9NOS
  • Molecular Weight : 191.25 g/mol
  • Purity : ≥ 98%
  • Storage Conditions : Stable at 20ºC for up to 2 years .

Synthesis

The synthesis of hydroxylamines like this compound can be achieved through various methods, including:

  • Condensation Reactions : Typically involving carbonyl compounds and hydroxylamine derivatives.
  • Use of Protecting Groups : For complex synthesis pathways that may require intermediate steps .

Antimicrobial Properties

Research indicates that hydroxylamine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds in inhibiting bacterial growth and fungal infections, suggesting that this compound may possess similar properties .

Antioxidant Activity

Hydroxylamines are known for their antioxidant capabilities. They can scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Case Studies

  • In Vitro Studies : A recent study evaluated the cytotoxic effects of various hydroxylamine derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .
  • Antioxidant Evaluation : In a comparative study of various hydroxylamines, this compound demonstrated robust free radical scavenging activity, comparable to established antioxidants .

Research Findings Summary Table

PropertyFindingsSource
Antimicrobial ActivitySignificant inhibition against bacteria and fungi
Antioxidant ActivityEffective free radical scavenger
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-methyl-1-benzothiophene-3-carbaldehyde and hydroxylamine under acidic or neutral conditions. Key characterization techniques include:
  • 1H/13C NMR spectroscopy to confirm imine bond formation and substitution patterns.
  • IR spectroscopy to identify characteristic N–O and C=N stretching vibrations (~1600–1650 cm⁻¹) .
  • X-ray crystallography for unambiguous structural determination (e.g., CCDC deposition protocols as in ).
    Purification via recrystallization or column chromatography is recommended, with purity assessed by HPLC or elemental analysis.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Waste Disposal : Follow institutional guidelines for hydroxylamine derivatives, which may require neutralization before disposal .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi, referencing protocols for structurally similar benzothiophene derivatives .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values.
  • Data Interpretation : Compare results to positive controls (e.g., ampicillin) and validate with triplicate experiments.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in synthesizing this compound?

  • Methodological Answer :
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze electronic effects of the 2-methyl group on benzothiophene’s reactivity.
  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or LC-MS to identify rate-determining steps.
  • Solvent Effects : Test polar aprotic (e.g., DMF) vs. non-polar solvents to optimize imine formation yields .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments to detect dynamic processes (e.g., tautomerism) that may obscure signals.
  • Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to track nitrogen environments in NOESY/HSQC spectra.
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., benzodioxin derivatives in or benzamide analogs in ).

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic features using MOE or Discovery Studio.

Q. How does the methyl group at the 2-position influence the compound’s electronic and pharmacological properties?

  • Methodological Answer :
  • Electron Density Analysis : Use Hirshfeld surface analysis (CrystalExplorer) to map steric/electronic effects .
  • SAR Studies : Synthesize analogs (e.g., 2-ethyl or unsubstituted benzothiophene) and compare bioactivity data .
  • Electrochemical Profiling : Conduct cyclic voltammetry to assess redox behavior linked to antimicrobial mechanisms.

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Body Fluid (SBF) Studies : Incubate the compound in pH 7.4 buffer at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Mass Spectrometry Imaging (MSI) : Track spatial distribution and stability in tissue models.
  • Accelerated Stability Testing : Expose samples to heat (40°C) and humidity (75% RH) to predict shelf-life .

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